Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It is classified as an amine derivative, specifically featuring a pyrazole ring, which is known for its diverse biological activities. The compound's IUPAC name is 1-(1-methyl-1H-pyrazol-4-yl)-N-ethylmethanamine hydrochloride, and it has the molecular formula with a molecular weight of approximately 139.2 g/mol .
This compound can be synthesized from various precursors, particularly through reactions involving pyrazole derivatives. It belongs to the class of heterocyclic compounds, specifically pyrazoles, which are five-membered rings containing two nitrogen atoms. Pyrazole derivatives are often explored for their pharmacological properties, including anti-inflammatory and antitumor activities.
The synthesis of ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with an appropriate amine source under controlled conditions. The following methods are commonly employed:
The reaction conditions can vary based on the specific reagents used, but typically include:
The molecular structure of ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride features a pyrazole ring substituted with an ethyl group and a methyl group attached to the nitrogen atom:
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as:
The mechanism of action for compounds like ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride typically involves interaction with biological targets such as enzymes or receptors.
Upon administration, the compound may bind to specific receptors in biological systems, leading to modulation of biochemical pathways. This interaction can result in various pharmacological effects depending on the target site.
Research indicates that similar pyrazole derivatives exhibit activities such as:
Hazard statements indicate potential risks such as skin irritation and respiratory issues upon exposure .
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride has several scientific applications:
The synthesis of ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride (C₇H₁₄ClN₃) relies critically on sequential alkylation protocols to establish the core structural elements. The process typically initiates with N-alkylation of the pyrazole nitrogen using methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in acetone), achieving quantitative methylation at 60°C within 4 hours [6]. This selective N-methylation is essential prior to introducing the ethylaminomethyl moiety, as unprotected pyrazoles yield undesirable quaternization products [3].
Subsequent C-alkylation employs 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride as a key intermediate, reacting with ethylamine under reflux in acetonitrile. Critical process optimization has demonstrated that maintaining a 10-15% molar excess of ethylamine relative to the chloromethyl intermediate suppresses di-alkylated impurities while achieving 85-90% conversion [3] [6]. The hydrochloride salt is then crystallized from ethanol-diethyl ether mixtures, yielding pharmaceutical-grade material (>99% purity by HPLC). Recent advances utilize phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction kinetics, reducing process time by 40% while maintaining yields exceeding 82% [3].
Table 1: Comparative Alkylation Approaches for Intermediate Synthesis
Alkylation Step | Reagent | Conditions | Yield (%) | Key Impurities |
---|---|---|---|---|
N-Methylation | CH₃I/K₂CO₃ | Acetone, 60°C, 4h | >99% | O-Methylation products |
Chloromethylation | CH₂O/HCl | Dioxane, 0°C, 2h | 75% | Bis-hydroxymethyl derivatives |
Ethylamination | EtNH₂ | MeCN, reflux, 12h | 82-85% | Diethylamino impurity |
Reductive amination offers a superior alternative for constructing the critical methylene bridge between the pyrazole and ethylamine groups, particularly when handling air-sensitive intermediates. This methodology condenses 1-methyl-1H-pyrazole-4-carbaldehyde with ethylamine in the presence of sodium triacetoxyborohydride (STAB) as the reducing agent [7]. Optimization studies reveal tetrahydrofuran:methanol (4:1 v/v) as the optimal solvent system, enabling complete aldehyde consumption within 8 hours at ambient temperature while minimizing imine-mediated side reactions [7].
Critical parameter analysis demonstrates that maintaining strict pH control (pH 5-6 via acetic acid addition) increases reaction efficiency by stabilizing the iminium ion intermediate. This control elevates yields to 91% compared to uncontrolled conditions (≤70% yield) [7]. The hydrochloride salt is subsequently obtained through anhydrous HCl gas treatment in tert-butyl methyl ether, producing crystalline material with ≤0.5% residual aldehyde. Modern adaptations employ polymer-supported cyanoborohydride resins, facilitating simplified purification and reducing metal contamination to <2 ppm – crucial for pharmaceutical applications requiring stringent metal specifications [3].
Table 2: Reductive Amination Reaction Parameters and Outcomes
Parameter | Standard Conditions | Optimized Conditions | Impact on Yield |
---|---|---|---|
Reducing Agent | NaBH₄ (2.0 eq.) | STAB (1.2 eq.) | +25% yield increase |
Solvent System | Dichloromethane | THF:MeOH (4:1) | Reduced side products by 15% |
pH Control | None | Acetic acid (pH 5.5) | +21% yield increase |
Temperature | 0°C | 25°C | Reduced reaction time by 50% |
Transitioning from batch to continuous flow methodologies addresses key scalability limitations in ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride synthesis, particularly concerning exothermic steps and intermediate instability. Integrated flow systems combine:1) A high-temperature N-methylation module (130°C, 20 bar) using superheated methanol2) A segmented-flow reductive amination reactor with immobilized STAB cartridge3) In-line aqueous workup via membrane separation4) Continuous antisolvent crystallization [7]
This configuration achieves 92% overall yield at production rates of 0.8 kg/hour in laboratory-scale units (Corning AFR module), significantly outperforming batch reactors (68% yield at equivalent scale) [7]. Critical advantages include precise thermal control during exothermic amide reduction (ΔT < ±2°C versus ±15°C in batch) and reduced processing time from 48 hours to 3.2 minutes residence time. Implementation of PAT tools (ReactIR flow cells) enables real-time purity monitoring, automatically diverting off-spec material (<99.0% purity) to recycle streams. Engineering analysis confirms 40% reduction in E-factor (12 vs. 20 for batch) due to minimized solvent consumption and eliminated workup steps [3] [7].
Table 3: Continuous Flow Process Parameters and Performance Metrics
Process Stage | Residence Time | Temperature | Key Performance Metric |
---|---|---|---|
N-Alkylation | 8 min | 130°C | Conversion: 99.8% |
Reductive Amination | 12 min | 25°C | STAB utilization: 95% |
Solvent Exchange | 3 min | 40°C | Solvent recovery: 88% |
Crystallization | 7 min | -5°C | Mean particle size: 45 µm |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8